molecular formula C11H8F3NO2 B181489 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol CAS No. 1701-21-9

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

Cat. No. B181489
CAS RN: 1701-21-9
M. Wt: 243.18 g/mol
InChI Key: LLZDJBZPTTUUPM-UHFFFAOYSA-N
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Description

“6-Methoxy-2-(trifluoromethyl)quinolin-4-ol” is a chemical compound with the formula C₁₁H₈F₃NO . It is a derivative of quinoline, substituted with methoxy, hydroxyl, and trifluoromethyl groups .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One reported method involves the reaction of 2-chloro-7-methoxyquinolin-4 (1H)-one with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst. Another method involves the reaction of 4-methoxy-aniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a reaction with polyphosphoric acid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a methoxy group attached to the 6th carbon, a trifluoromethyl group attached to the 2nd carbon, and a hydroxyl group attached to the 4th carbon .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve several steps. For instance, one synthesis method involves the reaction of 4-methoxy-aniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a reaction with polyphosphoric acid .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 243.18 g/mol . It has a high GI absorption and is BBB permeant . The compound is soluble, with a solubility of 0.104 mg/ml .

Scientific Research Applications

Photochemical Applications

  • One-step Formation of Furo[3,2-c]quinolin-4(5H)-ones : A study by Suginome et al. (1991) demonstrated the formation of furo[3,2-c]quinolin-4(5H)-ones using a one-step photoaddition process involving methoxy-substituted 4-hydroxyquinolin-2-one and alkenes (Suginome et al., 1991).

Anticancer Activity

  • Synthesis and Anticancer Activity of Quinolin-4-one Analogs : Chen et al. (2011) synthesized and evaluated 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-ones for their anticancer activity, showing promising results against specific cancer cell lines (Chen et al., 2011).

Antiviral Applications

  • Anti-Hepatitis B Virus Evaluation : Liu et al. (2015) synthesized novel 7‐methoxy‐3‐heterocyclic quinolin‐6‐ol derivatives that showed potent anti-hepatitis B virus activities (Liu et al., 2015).

Antimicrobial Activity

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives as Antimicrobial Agents : Holla et al. (2006) explored the antimicrobial potential of compounds derived from 4-hydrazino-8-(trifluoromethyl)quinoline (Holla et al., 2006).

Photophysical and Binding Properties

  • Biomolecular Binding Properties of Quinolines : A study by Bonacorso et al. (2018) focused on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines and their photophysical and biomolecular binding properties (Bonacorso et al., 2018).

Antimalarial Activity

  • Antimalarial Properties : Lamontagne et al. (1989) synthesized 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3- (trifluoromethyl)phenoxy]quinoline as candidate antimalarials (Lamontagne et al., 1989).

properties

IUPAC Name

6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZDJBZPTTUUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299224
Record name 6-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1701-21-9
Record name 6-Methoxy-2-(trifluoromethyl)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1701-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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